molecular formula C16H16O2 B1676418 Methoxyphenone CAS No. 41295-28-7

Methoxyphenone

Cat. No.: B1676418
CAS No.: 41295-28-7
M. Wt: 240.3 g/mol
InChI Key: BWPYBAJTDILQPY-UHFFFAOYSA-N
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Description

Methoxyphenone (CAS 41295-28-7), chemically designated as (4-methoxy-3-methylphenyl)(3-methylphenyl)methanone, is a benzophenone derivative with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.302 g/mol . It is classified as an environmentally friendly herbicide, effective in weed control due to its photodegradation properties and structural stability . Key physical properties include a melting point of 62.25°C, boiling point of 391°C, and low water solubility (2 mg/L at 20°C) . Its synthesis typically involves Friedel-Crafts acylation between 3-methylbenzoyl chloride and 1-methoxy-2-methylbenzene in the presence of AlCl₃, yielding ~95% efficiency . Under UV light, this compound undergoes carbonyl cleavage to form tom-toluic acid and 4-methoxy-3-methylbenzoic acid, mimicking benzophenone's photosensitizing behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxyphenone can be synthesized through the Friedel-Crafts acylation of aromatic hydrocarbons. One common method involves the reaction of m-toluic acid with o-methylanisole in the presence of polyphosphoric acid (PPA) at 80°C for 2 hours. The reaction mixture is then cooled, poured into ice water, and extracted with ethyl acetate. The product is purified by washing with sodium hydroxide and removing the solvent under reduced pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methoxyphenone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones under specific conditions.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products:

    Oxidation: Quinones

    Reduction: Alcohol derivatives

    Substitution: Nitro and halogenated derivatives

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

  • Methoxyphenone serves as a precursor in the synthesis of several organic compounds. It is utilized in various chemical reactions, particularly in the development of new materials and compounds.
  • It acts as a reagent in organic synthesis, facilitating reactions that yield valuable intermediates for further applications.

Biological Applications

Herbicidal Properties

  • This compound exhibits herbicidal properties, making it useful in developing agrochemicals. Its mechanism primarily involves the inhibition of carotenoid biosynthesis in plants, leading to chlorosis (yellowing) and stunted growth. This property is significant for agricultural applications where controlling weed growth is essential.

Antioxidant Activity

  • Research has indicated that this compound derivatives possess antioxidant properties. For instance, studies have shown that certain methoxyphenol compounds exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer . This suggests potential therapeutic roles in managing oxidative stress-related conditions.

Medical Applications

Pharmaceutical Development

  • This compound is being explored as a lead compound for new pharmaceuticals. Its derivatives have shown promise in various biological activities, including anti-inflammatory and anticancer effects. For example, 4-methoxyphenol has been evaluated for its efficacy in treating vitiligo when used in combination with laser therapy .

Case Study: Vitiligo Treatment

  • A study involving 4-methoxyphenol cream combined with Q-switched ruby laser therapy demonstrated effective depigmentation in patients with vitiligo universalis. Out of 16 patients treated, 69% achieved total depigmentation using the cream alone after a period of 4 to 12 months .

Industrial Applications

Agrochemical Formulation

  • In industrial settings, this compound is incorporated into formulations for herbicides and other agrochemical products. Its role as a diphenyl ketone herbicide allows it to target specific biochemical pathways in plants, enhancing its effectiveness as a weed control agent.

Sensor Development

  • This compound derivatives have been utilized in sensor technology. For instance, hybrid nanocomposites incorporating this compound have been developed for detecting harmful agents due to their excellent absorption and adsorption capabilities .

Summary of Findings

The applications of this compound are broad and varied:

Application AreaSpecific Uses
Chemical Synthesis Precursor for organic compounds; reagent in chemical reactions
Biological Research Herbicidal properties; antioxidant activity; COX-2 inhibition
Medical Applications Treatment for vitiligo; potential pharmaceutical lead compound
Industrial Use Formulation of agrochemicals; sensor technology

Mechanism of Action

Methoxyphenone exerts its herbicidal effects by inhibiting the biosynthesis of carotenoids, essential pigments for photosynthesis. The compound selectively targets the carotenoid synthesis system in barnyard grass, which is more sensitive than that in rice, leading to chlorosis and plant death . The molecular targets include enzymes involved in the carotenoid biosynthesis pathway.

Comparison with Similar Compounds

Structural Analogues in the Hydroxyacetophenone Family

Several hydroxyacetophenone derivatives share structural similarities with Methoxyphenone but differ in substituent positions and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 41295-28-7 C₁₆H₁₆O₂ 240.302 Herbicide; photodegradable
3-Methoxyacetophenone 586-37-8 C₉H₁₀O₂ 150.18 Pharmaceutical intermediate; meta-methoxy isomer
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone 151340-06-6 C₉H₉ClO₃ 200.62 Antifungal/antioxidant potential
7-Methoxyisoflavone - C₁₆H₁₂O₃ 252.27 Medicinal applications (e.g., anti-cancer)

Key Differences :

  • Substituent Position: this compound features methoxy and methyl groups at the 4- and 3-positions on separate aromatic rings, whereas 3-methoxyacetophenone has a single methoxy group at the meta position .
  • Molecular Weight: this compound’s higher molecular weight (240 vs. 150–200 g/mol for others) correlates with its lower solubility and herbicidal persistence .
  • Functionality: Hydroxyacetophenones (e.g., CAS 151340-06-6) often exhibit bioactivity (e.g., antioxidant), while this compound is optimized for environmental stability and photodegradation .

Photochemical Behavior

This compound decomposes rapidly under UV/sunlight via carbonyl cleavage, producing non-toxic acids (e.g., 4-methoxy-3-methylbenzoic acid) . In contrast, propanil (a structurally dissimilar herbicide) degrades via hydroxylation and amide hydrolysis, yielding more persistent intermediates . Benzophenone derivatives like this compound act as photosensitizers, accelerating degradation—a trait less pronounced in hydroxyacetophenones .

Biological Activity

Methoxyphenone, a compound derived from phenolic structures, has garnered attention in recent years for its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant data tables and case studies.

This compound is characterized by the presence of a methoxy group attached to a phenone structure, which contributes to its reactivity and biological interactions. The general formula can be represented as C9H10O2C_9H_{10}O_2.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. Various studies have employed assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) to measure its efficacy.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compound45.2417.86
Curcumin10.05.0
Eugenol30.012.0

The results indicate that this compound has a moderate antioxidant capacity compared to other phenolic compounds like curcumin and eugenol .

2. Anti-inflammatory Activity

This compound has been studied for its potential as an anti-inflammatory agent. It acts as a reversible inhibitor of myeloperoxidase (MPO), an enzyme involved in the inflammatory response.

  • Inhibition Studies : In vitro assays show that this compound derivatives can inhibit MPO activity, which is crucial for reducing oxidative stress during inflammation.
CompoundMPO IC50 (µM)
This compound8.5
Lead Compound 10.9
Lead Compound 21.5

These findings suggest that this compound could be beneficial in treating conditions characterized by excessive inflammation .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for use in pharmaceuticals and food preservation.

  • Pathogen Inhibition : Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Salmonella enterica16 µg/mL

These results reflect this compound's potential as a natural antimicrobial agent .

Case Studies

Case Study 1: Antioxidant Efficacy in Human Cells

A study involving human submandibular gland tumor cells (HSG) assessed the cytotoxicity of this compound using the MTT assay. The results indicated that the compound exhibited selective cytotoxicity with an IC50 value of approximately 50 µM, suggesting its potential for therapeutic applications in cancer treatment .

Case Study 2: Inhibition of COX-2 Enzyme

Research focused on the inhibition of cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain, demonstrated that this compound derivatives significantly reduced COX-2 expression in RAW 264.7 macrophages when exposed to lipopolysaccharide (LPS). The findings support the use of this compound as a basis for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Methoxyphenone, and how can experimental protocols be optimized for reproducibility?

  • Methodological Answer : this compound synthesis typically involves Friedel-Crafts acylation of methoxybenzene derivatives. To ensure reproducibility:

  • Use standardized reagents (e.g., anhydrous AlCl₃ as a catalyst) and controlled reaction conditions (temperature: 0–5°C, inert atmosphere).
  • Document step-by-step procedures, including purification methods (e.g., column chromatography or recrystallization).
  • Validate purity via NMR, HPLC, and MS, adhering to guidelines for reporting experimental details .
    • Key Consideration : Cross-reference synthetic protocols from peer-reviewed journals and replicate control experiments to identify deviations in yield or purity.

Q. How can researchers characterize this compound’s structural and chemical properties with high accuracy?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm aromatic proton environments (δ 3.8 ppm for methoxy group; δ 6.8–7.8 ppm for aromatic protons) and ketone carbonyl signals (δ ~200 ppm in ¹³C NMR) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 150 (C₉H₁₀O₂) and fragmentation patterns consistent with acetophenone derivatives.
  • HPLC : Use reverse-phase C18 columns (mobile phase: acetonitrile/water) to assess purity (>95%) and detect trace impurities .
    • Data Table :
Analytical MethodKey ParametersPurpose
NMR (¹H/¹³C)CDCl₃ solvent, 400 MHzStructural confirmation
HPLCUV detection at 254 nmPurity assessment
MS (ESI/TOF)Positive ion modeMolecular weight validation

Q. What are the known biological targets and mechanisms of action of this compound as a herbicide?

  • Methodological Answer : this compound inhibits photosynthesis by targeting Photosystem II (PSII) in plants. To study this:

  • Conduct in vitro assays with isolated chloroplasts to measure electron transport rates.
  • Compare dose-response curves with standard herbicides (e.g., atrazine) .
    • Research Gap : In vivo activity data (e.g., soil persistence, non-target organism toxicity) remains limited, requiring field studies with GC-MS analysis for metabolite tracking .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) reported for this compound across studies?

  • Methodological Answer :

  • Step 1 : Compile literature-reported NMR shifts and identify outliers.
  • Step 2 : Re-synthesize this compound under standardized conditions and reacquire spectra.
  • Step 3 : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) to calibrate instruments .
  • Step 4 : Publish raw spectral data in supplementary materials to enable cross-validation .
    • Example Contradiction : Discrepancies in aromatic proton shifts may arise from solvent polarity or impurities.

Q. What experimental designs are optimal for studying this compound’s environmental fate and degradation pathways?

  • Methodological Answer :

  • Laboratory Setup : Simulate aerobic/anaerobic soil conditions with ¹⁴C-labeled this compound to track mineralization rates.
  • Field Studies : Deploy soil cores in agricultural zones and analyze metabolites via LC-MS/MS.
  • Data Analysis : Apply kinetic models (e.g., first-order decay) to estimate half-life and identify persistent intermediates .
    • Key Challenge : Differentiate abiotic (e.g., photolysis) vs. biotic degradation pathways using sterile vs. non-sterile soil controls.

Q. How can computational methods enhance the understanding of this compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinity with PSII D1 protein (PDB ID: 1JBZ).
  • DFT Calculations : Optimize this compound’s geometry at B3LYP/6-311+G(d,p) level to study electron distribution and reaction sites.
  • QSPR Models : Corrogate herbicidal activity with substituent effects (e.g., Hammett σ values) to guide derivative design .

Q. Research Tools and Standards

  • Reference Standards : Commercially available this compound standards (CAS RN: [see for specific identifiers]) ensure analytical consistency.
  • Safety Protocols : Follow OSHA HCS guidelines (H302: harmful if swallowed) and use PPE during handling .

Q. Key Data Contradictions and Gaps

IssueProposed ResolutionReference
Limited in vivo bioactivity dataConduct longitudinal ecotoxicity studies in model organisms (e.g., Daphnia magna)
Variable degradation half-lives in soilStandardize OECD 307 guidelines for hydrolysis studies

Properties

IUPAC Name

(4-methoxy-3-methylphenyl)-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-5-4-6-13(9-11)16(17)14-7-8-15(18-3)12(2)10-14/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPYBAJTDILQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194279
Record name 4-Methoxy-3,3'-dimethylbenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41295-28-7
Record name Methoxyphenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41295-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyphenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-3,3'-dimethylbenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-3,3'-dimethylbenzophenone
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Record name METHOXYPHENONE
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Synthesis routes and methods

Procedure details

m-Toluic acid (13.6 g, 0.10 mole) and o-methylanisole (12.2 g, 0.10 mole) are combined in 50 ml of polyphosphoric acid (PPA) and warmed with stirring to 80°C for 2 hours. The cooled reaction mixture is then poured into ice water and extracted into ethyl acetate (200 ml) and washed with 5% sodium hydroxide to give 14.4 g of product (60%), m.p. 62°-4°C, upon removal of the solvent in vacuo.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

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